N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a trimethoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromen-4-one core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzene derivatives in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide: shares structural similarities with other chromen-4-one derivatives and benzamide compounds.
This compound: is similar to compounds like N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide and N-[3-(4-methylphenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)24(29)27-25-21(14-8-10-16(26)11-9-14)22(28)17-6-4-5-7-18(17)33-25/h4-13H,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEUJZRIHFRANW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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